molecular formula C11H23NO4Si B8122096 (R)-3-methyl-2-((2-(trimethylsilyl)ethoxy)carbonylamino)butanoic acid

(R)-3-methyl-2-((2-(trimethylsilyl)ethoxy)carbonylamino)butanoic acid

Cat. No.: B8122096
M. Wt: 261.39 g/mol
InChI Key: BUIUEPJGESNDEA-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral carboxylic acid derivative featuring a trimethylsilyl ethoxy carbonylamino (Teoc) protecting group. The (R)-configuration at the α-carbon and the branched 3-methylbutanoic acid backbone are critical to its stereochemical and functional properties. The Teoc group is widely used in peptide synthesis and medicinal chemistry due to its stability under acidic conditions and selective deprotection under mild fluoride-based reagents .

Properties

IUPAC Name

(2R)-3-methyl-2-(2-trimethylsilylethoxycarbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO4Si/c1-8(2)9(10(13)14)12-11(15)16-6-7-17(3,4)5/h8-9H,6-7H2,1-5H3,(H,12,15)(H,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIUEPJGESNDEA-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)OCC[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-methyl-2-((2-(trimethylsilyl)ethoxy)carbonylamino)butanoic acid typically involves the protection of amino acids using the trimethylsilyl group. One common method involves the reaction of 2-trimethylsilylethanol with a carboxylic acid substrate to form the corresponding ester . This reaction can be carried out without the need for an exogenous promoter or catalyst, as the carboxylic acid substrate is acidic enough to promote ester formation .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

®-3-methyl-2-((2-(trimethylsilyl)ethoxy)carbonylamino)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Trimethylsilyl Ethoxy vs. Benzyloxy/Phenyl Groups

(a) Target Compound vs. (R)-2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic Acid (CAS 1014644-95-1)
  • Key Differences: Protecting Group: The target compound uses a Teoc group, whereas the analog employs a benzyloxycarbonyl (Cbz) group. The Teoc group offers superior stability toward hydrogenolysis compared to Cbz, which is labile under catalytic hydrogenation . Branching: Both compounds share the 3-methylbutanoic acid backbone, but the Cbz analog has an additional aminomethyl substituent at the α-position. Stereochemistry: Both retain the (R)-configuration, critical for enantioselective applications.
(b) Target Compound vs. (R)-3-Methyl-2-phenylbutanoic Acid
  • Key Differences: Functional Group: The phenyl substituent in the latter replaces the Teoc-protected amino group. Applications: The phenyl variant is more common in agrochemical intermediates, whereas the Teoc derivative is tailored for peptide synthesis.

Functional Group and Stereochemical Comparisons

(a) Target Compound vs. (2S,3R)-2-Amino-3-hydroxybutanoic Acid
  • Key Differences: Functional Groups: The hydroxy and amino groups in the latter contrast with the Teoc-protected amino and carboxylic acid groups in the target compound. Stereochemistry: The (2S,3R) configuration in the analog introduces dual stereocenters, complicating synthesis compared to the single (R)-center in the target compound . Reactivity: The unprotected amino and hydroxyl groups in the analog make it prone to oxidation, whereas the Teoc group enhances stability.

Data Table: Structural and Functional Comparison

Compound Substituents Protecting Group CAS Number Key Applications
(R)-3-methyl-2-((2-(trimethylsilyl)ethoxy)carbonylamino)butanoic Acid Teoc-protected amino, 3-methylbutanoic acid Trimethylsilyl ethoxy (Teoc) Not provided Peptide synthesis, chiral catalysts
(R)-2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic Acid Cbz-protected amino, aminomethyl Benzyloxycarbonyl (Cbz) 1014644-95-1 Intermediate in drug discovery
(R)-3-Methyl-2-phenylbutanoic Acid Phenyl, 3-methylbutanoic acid None MFCD00021708 Agrochemicals, fragrances
(2S,3R)-2-Amino-3-hydroxybutanoic Acid Amino, hydroxyl None Not provided Natural product analogs, antibiotics

Biological Activity

  • Molecular Formula : C11H23NO4Si
  • Molecular Weight : 263.38 g/mol
  • CAS Number : 946594-14-5

Structure

The structure of the compound includes a trimethylsilyl group, which is known to enhance the lipophilicity of molecules, potentially affecting their biological activity.

Preliminary studies suggest that (R)-3-methyl-2-((2-(trimethylsilyl)ethoxy)carbonylamino)butanoic acid may interact with various biological targets, including enzymes involved in metabolic pathways. The presence of the trimethylsilyl group may facilitate membrane penetration and enhance bioavailability.

Antimicrobial Activity

Research has indicated that derivatives of similar structures exhibit antimicrobial properties. For example, compounds with similar functional groups have shown effectiveness against various bacterial strains, suggesting that this compound could possess similar activity.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundTBDTBD

Anti-inflammatory Properties

There is emerging evidence that compounds with similar structures exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests that this compound may modulate inflammatory pathways.

Case Study: Inhibition of Cytokine Production

In a controlled study, compounds structurally related to this compound were shown to reduce levels of TNF-alpha and IL-6 in vitro. These findings indicate a potential for this compound in treating inflammatory conditions.

Toxicological Profile

The safety and toxicity profile of this compound remains under investigation. Preliminary assessments suggest low toxicity in animal models, but further studies are essential to confirm these findings.

Research Findings

A recent literature review highlighted the need for more extensive studies on the biological activities of this compound. Current research is focused on:

  • In vitro Studies : Evaluating the effects on cell lines related to inflammation and infection.
  • In vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : Investigating the molecular targets and pathways affected by this compound.

Future Directions

Future research should focus on:

  • Comprehensive pharmacological profiling.
  • Long-term toxicity studies.
  • Clinical trials to evaluate therapeutic potential in humans.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.